molecular formula C22H21N3O2S B11200647 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11200647
M. Wt: 391.5 g/mol
InChI Key: OIVICQOAILKGTQ-UHFFFAOYSA-N
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Description

5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylphenylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the thiazole intermediate with hydrazine hydrate and carbon disulfide, followed by cyclization.

    Final Coupling: The final step involves coupling the thiazole-oxadiazole intermediate with 4-ethoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Altering signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of thiazole and oxadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

5-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H21N3O2S/c1-4-26-17-8-6-16(7-9-17)22-24-20(27-25-22)12-21-23-19(13-28-21)18-10-5-14(2)11-15(18)3/h5-11,13H,4,12H2,1-3H3

InChI Key

OIVICQOAILKGTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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